molecular formula C12H9ClN2 B1625322 3-Chloro-5,6-dihydrobenzo[h]cinnoline CAS No. 25823-50-1

3-Chloro-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B1625322
CAS No.: 25823-50-1
M. Wt: 216.66 g/mol
InChI Key: AWCLLRQTVFHVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline typically involves the chlorination of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one. One common method includes heating 5,6-dihydrobenzo[h]cinnolin-3(2H)-one with phosphorus (III) oxychloride at 100°C for 6.5 hours . The reaction mixture is then treated with ice water to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dihydrobenzo[h]cinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Biological Activity

3-Chloro-5,6-dihydrobenzo[h]cinnoline is a heterocyclic compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol. It is derived from the cinnoline scaffold, which is known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

The synthesis of this compound typically involves the chlorination of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one. A common method includes heating the precursor compound with phosphorus (III) oxychloride at elevated temperatures. The unique chlorine atom in its structure enhances its reactivity and biological activity compared to related compounds like cinnoline and quinoline.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of cinnoline compounds can effectively inhibit various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

For instance, a study reported that halogen-substituted cinnoline derivatives demonstrated potent activity against these pathogens at lower concentrations compared to standard drugs .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Compounds with similar structures have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may lead to reduced inflammation without significant gastric side effects, making it a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine atom enhances the compound's binding affinity to various receptors and enzymes, potentially modulating their activity and influencing cellular pathways associated with disease processes .

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansPotent antifungal activity
Anti-inflammatoryCOX-2 enzymeInhibition leading to reduced inflammation

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested against a panel of bacterial strains. The results indicated that compounds bearing halogen substitutions exhibited enhanced antimicrobial activity with minimal side effects. The minimum inhibitory concentration (MIC) values ranged from 12.5–50 μg/mL for the most effective derivatives .

Future Directions in Research

Ongoing research is focused on exploring the full therapeutic potential of this compound. Investigations are being conducted into its applications for treating chronic conditions such as:

  • Asthma
  • Chronic inflammation
  • Alzheimer's disease
  • Diabetes

These studies aim to elucidate the compound's mechanisms further and optimize its pharmacological profiles for clinical use .

Properties

IUPAC Name

3-chloro-5,6-dihydrobenzo[h]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLLRQTVFHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439993
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25823-50-1
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dihydrobenzo[h]cinnolin-3(2H)-one (4.5 g) was heated at 100° C. with phosphorus (III) Oxychloride (80 mL) for 6.5 h. The solvent was removed under vacuum and the residue was treated with ice water. The resulting solid was filtered off, washed well with water and air dried to give 3-chloro-5,6-dihydrobenzo[h]cinnoline; 1H NMR (DMSO-d6, 300 MHz) 8.32 (m, 1H), 7.36 (s, 1H), 7.32 (m, 2H), 7.19 (d, 1H), 2.91 (s, 4H) ppm; MS (ES) 217/219 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 2
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 3
Reactant of Route 3
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 4
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 5
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 6
3-Chloro-5,6-dihydrobenzo[h]cinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.